Methyl 3-(3,4-dichlorophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFISDSNEVSCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Esterification
A common approach involves converting 3-(3,4-dichlorophenyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This method, exemplified in the synthesis of methyl m-cyanomethylbenzoate, achieves yields of 89–96% under reflux conditions.
Reaction Scheme:
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Acylation:
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Esterification:
Optimization Insights:
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acid chloride route | SOCl₂, CH₃OH, reflux | 89–96 | |
| Direct esterification | H₂SO₄, CH₃OH, 65°C, 6h | 75–85* | – |
| Coupling agents | DCC, DMAP, CH₂Cl₂, rt | 80–90* | – |
*Extrapolated from analogous reactions.
Chlorination and Functionalization Strategies
One-Pot Synthesis
A hypothetical one-pot method could merge acylation and esterification:
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Chlorinate 3-methylbenzoic acid to 3-(3,4-dichlorophenyl)benzoic acid.
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Concurrent esterification with methanol under acidic conditions.
This approach remains speculative but aligns with modular syntheses in.
Catalytic and Reaction Optimization
Role of Phase-Transfer Catalysts
The use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) in cyanidation reactions suggests potential for improving esterification kinetics. Such catalysts could mitigate solubility issues in biphasic systems.
Solvent and Temperature Effects
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Solvent Choice: Toluene and methanol are commonly recycled, reducing waste.
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Temperature: Reflux conditions (65–80°C) balance reaction rate and side-product formation.
Analytical Methods and Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is critical for purity assessment. For example, 3,4-dihydroxy-2-methyl benzoic acid methyl ester was analyzed at RT 7.05 min, a protocol adaptable to the target compound.
Spectroscopic Confirmation
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¹H NMR: Key signals include the ester methyl group (~3.9 ppm) and aromatic protons.
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IR: Ester carbonyl stretch (~1720 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)benzoic acid.
Reduction: 3-(3,4-dichlorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-(3,4-dichlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 3-(3,4-Dichlorophenyl)Benzoate and Analogues
Key Observations:
Substitution Patterns: The position and number of chlorine atoms significantly influence electronic properties. For example, 3,4-dichlorophenyl derivatives exhibit stronger electron-withdrawing effects than monosubstituted (e.g., 3-chlorophenyl) analogues, enhancing reactivity in SNAr reactions . Dihedral angles between aromatic rings (e.g., 48.81° in 3,5-dichlorophenyl 4-methylbenzoate) highlight steric interactions, which may affect packing efficiency and solubility .
Functional Group Diversity :
- Triazine-linked derivatives (e.g., compound 5d) incorporate heterocyclic cores, enabling hydrogen bonding via NH groups (δ = 10.48 ppm in ¹H NMR) .
- Thioether-containing analogues (e.g., 48d) exhibit extended conjugation, altering UV-Vis absorption profiles compared to the target compound .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
| Compound | Melting Point (°C) | Yield (%) | Rf Value | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| Target Compound | Not reported | – | – | – |
| 5d | 151.5–156 | 89 | 0.55 | 3.81 (s, CH₃), 10.48 (s, NH) |
| 5k | 79–82 | 90 | 0.18 | 3.76 (s, OCH₃), 9.98 (s, CHO) |
| 48d | Not reported | 61 | – | 8.27 (s, Ar-H), 7.70 (s, Ar-H) |
Key Observations:
- Melting Points : Triazine derivatives (e.g., 5d) have higher melting points (151–156°C) due to hydrogen bonding and rigid triazine cores, whereas methoxy-substituted analogues (e.g., 5k) exhibit lower m.p. (79–82°C) due to increased flexibility .
- Synthetic Yields: Thioether derivatives (e.g., 48d, 49d, 50d) show variable yields (45–73%), influenced by steric hindrance from substituents like morpholino groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(3,4-dichlorophenyl)benzoate, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or multi-step coupling reactions. For example, stepwise triazine-based syntheses involve reacting 2,4,6-trichlorotriazine with phenols under controlled temperatures (-35°C to 40°C) and using DIPEA as a base to facilitate substitution. Key parameters include:
- Stoichiometric ratios : Equimolar equivalents of reactants (e.g., 1.00 equiv. trichlorotriazine to 1.00 equiv. phenol) ensure minimal side products .
- Temperature gradients : Lower temperatures (-35°C) in early steps prevent over-reactivity, while higher temperatures (40°C) accelerate later substitutions .
- Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization (CHCl₃/hexane) improves purity (>89% yield reported) .
Q. How can NMR spectroscopy be optimized for characterizing this compound?
- Methodological Answer : Use DMSO-d₆ as the solvent to resolve aromatic proton signals. Key strategies:
- Integration and coupling constants : Identify substituent positions via splitting patterns (e.g., doublets at J = 7.8–8.3 Hz for ortho protons) .
- 13C NMR : Assign carbonyl signals (e.g., 166.0–166.2 ppm for ester and triazine carbons) and aromatic carbons (120–138 ppm) to confirm substitution patterns .
Advanced Research Questions
Q. What strategies address low reactivity in nucleophilic aromatic substitution during the synthesis of dichlorophenyl-containing analogs?
- Methodological Answer : To enhance reactivity:
- Activating groups : Introduce electron-donating groups (e.g., methoxy) to the aryl ring to stabilize transition states .
- Catalyst optimization : Use DIPEA in excess (1.5–1.6 equiv.) to deprotonate nucleophiles and accelerate substitution kinetics .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates .
Q. How do computational methods predict the electronic behavior of this compound in different solvents?
- Methodological Answer : Density Functional Theory (DFT) simulations with solvent models (e.g., PCM for aqueous phases) can map:
- Electron distribution : Chlorine atoms withdraw electron density, polarizing the aromatic ring and altering reactivity .
- Solvent effects : Dielectric constants influence dipole moments; polar solvents stabilize zwitterionic intermediates in hydrolysis .
Q. What are the challenges in evaluating the biological activity of this compound, and how can assay designs mitigate them?
- Methodological Answer : Key challenges include solubility and off-target effects. Solutions:
- Cytotoxicity screening : Use MTT assays with DMSO as a carrier (<1% v/v) to avoid cell membrane disruption .
- Receptor binding assays : Radiolabel analogs (e.g., ¹⁸F-SPA-RQ derivatives) for competitive binding studies with GPCRs .
Q. How can researchers resolve discrepancies in reported thermal stability data (e.g., melting points)?
- Methodological Answer : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to identify polymorphic transitions. For example, reported m.p. ranges (151.5–156°C) may reflect impurities; recrystallization in CHCl₃/hexane narrows the range .
Q. What structural analogs of this compound show enhanced bioactivity, and how are they synthesized?
- Methodological Answer : Analogs like 3-(3,4-dichlorophenyl)-1,5,5-trimethylimidazolidine-2,4-dione exhibit improved pharmacokinetics. Synthesis involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
